molecular formula C19H19N3O2 B2585633 N-[2-(1-Cyanopropylamino)-2-oxoethyl]-4-phenylbenzamide CAS No. 1645369-14-7

N-[2-(1-Cyanopropylamino)-2-oxoethyl]-4-phenylbenzamide

Cat. No.: B2585633
CAS No.: 1645369-14-7
M. Wt: 321.38
InChI Key: MUVQUSOKGHQVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-Cyanopropylamino)-2-oxoethyl]-4-phenylbenzamide is a chemical compound with the molecular formula C18H19N3O2. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a cyanopropylamino group, an oxoethyl group, and a phenylbenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Cyanopropylamino)-2-oxoethyl]-4-phenylbenzamide typically involves the reaction of 4-phenylbenzoyl chloride with 2-(1-cyanopropylamino)-2-oxoethylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Cyanopropylamino)-2-oxoethyl]-4-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The cyanopropylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

N-[2-(1-Cyanopropylamino)-2-oxoethyl]-4-phenylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-Cyanopropylamino)-2-oxoethyl]-4-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Cyanoethyl)-4-phenylbenzamide
  • N-(2-Oxoethyl)-4-phenylbenzamide
  • N-(1-Cyanopropylamino)-4-phenylbenzamide

Uniqueness

N-[2-(1-Cyanopropylamino)-2-oxoethyl]-4-phenylbenzamide is unique due to the presence of both the cyanopropylamino and oxoethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(1-cyanopropylamino)-2-oxoethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-2-17(12-20)22-18(23)13-21-19(24)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,17H,2,13H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVQUSOKGHQVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.